N-(4-Piperidin-1-ylbenzyl)-N-Propylamine
Description
Significance of Substituted Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Chemical Biology
The piperidine ring, a six-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its frequent appearance in the structures of approved drugs and natural alkaloids. researchgate.netmdpi.com Piperidine-containing compounds are one of the most important building blocks for drug construction and are present in over twenty classes of pharmaceuticals. researchgate.netmdpi.comencyclopedia.pub
The utility of the piperidine scaffold can be attributed to several key factors:
Structural Versatility : The piperidine ring is a saturated, non-planar structure that can adopt various conformations, allowing for the precise three-dimensional positioning of substituent groups to optimize interactions with biological targets. researchgate.net
Physicochemical Modulation : The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which can enhance water solubility and facilitate the formation of salt forms, improving the pharmacokinetic properties of a drug candidate. thieme-connect.comresearchgate.net
Pharmacological Diversity : Derivatives of piperidine exhibit an exceptionally broad range of pharmacological activities. ijnrd.org They have been developed as analgesics, antipsychotics, antihistamines, anticancer agents, and treatments for Alzheimer's disease, among many other applications. encyclopedia.pubijnrd.org
The introduction of chiral piperidine scaffolds can further enhance biological activities, selectivity, and pharmacokinetic profiles while potentially reducing toxicity. thieme-connect.comresearchgate.net
Table 2: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold
| Drug Name | Therapeutic Class | Reference(s) |
|---|---|---|
| Fexofenadine | Antihistamine | ijnrd.org |
| Donepezil (B133215) | Alzheimer's Disease Therapy | ijnrd.org |
| Meperidine | Analgesic (Opioid) | ijnrd.org |
| Haloperidol | Antipsychotic | encyclopedia.pub |
| Methylphenidate | ADHD Treatment | encyclopedia.pub |
Overview of Benzylamine (B48309) and Propylamine (B44156) Moieties in Bioactive Compounds
The benzylamine and propylamine moieties, which form the central chain of the target molecule, also serve as important structural components in a variety of bioactive compounds.
The benzylamine moiety consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom. drugbank.com This structural unit is a common precursor in the synthesis of pharmaceuticals. wikipedia.org Its derivatives have been explored for various therapeutic purposes; for instance, certain substituted benzylamines have been found to act as monoamine oxidase inhibitors (MAOIs), which have applications as antidepressants and antihypertensives. wikipedia.org The benzyl group can act as a hydrophobic linker, while the amine group provides a point for substitution and can participate in hydrogen bonding or ionic interactions. researchgate.net
The propylamine moiety (CH₃CH₂CH₂NH₂) is a simple alkylamine that also features prominently in drug design. It can serve as a flexible linker or as a terminal group in a molecule. Propylamine derivatives are found in several drug classes, including antihistamines and antidepressants. drugbank.comdrugbank.com The length and nature of the alkyl chain can influence a compound's lipophilicity and its ability to fit into specific binding pockets of protein targets. nih.gov For example, selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875) and norepinephrine (B1679862) reuptake inhibitors like atomoxetine (B1665822) contain a propylamine backbone. drugbank.com
Rationale for Investigating N-(4-Piperidin-1-ylbenzyl)-N-Propylamine as a Scholarly Research Target
The scientific rationale for investigating this compound is rooted in the principles of rational drug design and the exploration of novel chemical entities by combining known pharmacophores. While specific research on this exact compound is not widely published, its structure suggests a deliberate combination of three motifs that are independently associated with significant biological activity.
The investigation of this molecule would likely be based on the following hypotheses:
Synergistic or Novel Activity : Combining the piperidine scaffold, known for its prevalence in centrally acting agents, with the benzylamine and propylamine linkers could result in a molecule with unique pharmacological properties. The specific combination might lead to synergistic effects or an entirely new mode of action not seen with the individual components.
Scaffold for Further Derivatization : The compound serves as a versatile molecular scaffold. The secondary amine of the propylamine moiety and the aromatic ring of the benzyl group provide reactive sites for further chemical modification. This allows for the creation of a library of related compounds to establish structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability.
In essence, this compound represents a logical convergence of privileged and bioactive structural units. Its synthesis and study would be a systematic step in chemical biology to explore the therapeutic potential that may arise from the novel combination of these well-established molecular building blocks.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-piperidin-1-ylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-10-16-13-14-6-8-15(9-7-14)17-11-4-3-5-12-17/h6-9,16H,2-5,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYMGIDXUZMGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427642 | |
| Record name | N-(4-Piperidin-1-ylbenzyl)-N-Propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-56-4 | |
| Record name | 4-(1-Piperidinyl)-N-propylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Piperidin-1-ylbenzyl)-N-Propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 4 Piperidin 1 Ylbenzyl N Propylamine and Its Analogues
Strategies for Constructing the Core N-(4-Piperidin-1-ylbenzyl) Moiety
The synthesis of the N-(4-Piperidin-1-ylbenzyl) core is a multi-step process that hinges on the effective formation of the piperidine (B6355638) ring and its subsequent attachment to the benzylamine (B48309) framework.
Contemporary Approaches in Piperidine Ring Synthesis
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods for its synthesis have been developed. nih.gov Modern approaches often prioritize efficiency, selectivity, and the use of catalytic systems. Key strategies include the hydrogenation of pyridine (B92270) precursors and various cyclization reactions. mdpi.com
Hydrogenation of substituted pyridines is a common and effective route to piperidines. This method typically employs transition metal catalysts under hydrogen pressure. Recent advancements have focused on developing milder and more selective catalytic systems to tolerate a wider range of functional groups. mdpi.com
Beyond hydrogenation, intramolecular cyclization reactions represent a powerful tool for piperidine synthesis. These methods construct the ring from acyclic precursors and include:
Alkene Cyclization: Gold(I) or Palladium(I) catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov
Radical-Mediated Cyclization: Radical cascades, often initiated by agents like triethylborane, can effectively form the six-membered ring from appropriate 1,6-enynes. nih.gov
Reductive Hydroamination/Cyclization: An acid-mediated cascade involving alkyne functionalization and subsequent reduction can lead to piperidine formation. nih.gov
| Synthesis Method | Catalyst/Reagent | Substrate Type | Key Features |
| Pyridine Hydrogenation | Transition Metals (e.g., Rh, Ru, Pd) | Substituted Pyridines | Direct, effective, potential for stereocontrol. nih.gov |
| Alkene Cyclization | Gold(I) or Palladium(I) complexes | Alkenyl Amines | Forms N-heterocycle and introduces new functionality. nih.gov |
| Radical Cyclization | Triethylborane (initiator) | 1,6-Enynes | Involves a complex radical cascade. nih.gov |
| Reductive Hydroamination | Acid-mediated | Alkynes with amine functionality | Proceeds via an iminium ion intermediate. mdpi.com |
Stereoselective Synthetic Pathways for Substituted Piperidines
Controlling the three-dimensional arrangement of substituents on the piperidine ring is crucial for modulating biological activity. Stereoselective synthesis aims to produce a single desired stereoisomer. This is often achieved through asymmetric catalysis or by using chiral starting materials.
Catalytic hydrogenation of substituted pyridines can be rendered stereoselective by using chiral catalysts or by the influence of existing stereocenters on the substrate, leading to diastereoselective outcomes. nih.gov For instance, the reduction of bis-substituted pyridines using borenium ions and hydrosilanes has been shown to proceed with high diastereoselectivity. nih.gov Similarly, palladium-catalyzed cascades that combine coupling and hydrogenation steps can produce stereochemically defined piperidines. nih.gov
Enantioselective methods have also been developed, such as the palladium-catalyzed oxidative amination of alkenes using novel chiral pyridine-oxazoline ligands, which yields piperidines with high enantiomeric excess. nih.gov Gold-catalyzed annulation procedures and the use of unstable azomethine ylides in cycloaddition reactions provide rapid access to stereochemically complex piperidines. nih.gov
| Stereoselective Method | Catalyst/System | Outcome | Reference |
| Diastereoselective Hydrogenation | Borenium ions / Hydrosilanes | High diastereomeric ratio (dr) for cis-isomers. | nih.gov |
| Enantioselective Alkene Amination | Palladium / Chiral Ligand | High enantiomeric excess (ee). | nih.gov |
| Gold-Catalyzed Annulation | Gold(I) complexes | Access to complex, substituted piperidines. | nih.gov |
| Pd(II)-Catalyzed Chirality Transition | PdCl2(CH3CN)2 | Synthesis of specific enantiomers like (R)- or (S)-coniine. | nih.gov |
Alkylation and Arylation Reactions for N-Substitution on Piperidine and Amine Moieties
Once the piperidine ring is formed, the construction of the target molecule requires forming two key bonds: the bond between the piperidine nitrogen and the benzene (B151609) ring, and the bond between the benzylamine nitrogen and the propyl group.
The N-aryl piperidine moiety is commonly synthesized via nucleophilic aromatic substitution, where piperidine displaces a leaving group (such as a halogen) from an activated benzene ring. For example, the reaction of piperidine with 4-fluorobenzaldehyde (B137897) in the presence of a base like potassium carbonate yields the key intermediate, 4-(piperidin-1-yl)benzaldehyde (B83096).
The final N-(4-Piperidin-1-ylbenzyl)-N-Propylamine structure is then typically assembled via reductive amination . organic-chemistry.org This highly efficient one-pot reaction involves the condensation of the 4-(piperidin-1-yl)benzaldehyde intermediate with propylamine (B44156) to form an imine, which is then immediately reduced in situ to the final secondary amine. researchgate.netmdpi.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). organic-chemistry.orgkoreascience.kr
Alternatively, the piperidine nitrogen can be N-alkylated using a suitable benzyl (B1604629) halide, such as 4-(bromomethyl)aniline, followed by subsequent alkylation of the aniline (B41778) nitrogen with a propyl group. Direct N-alkylation of piperidine is a standard transformation, often carried out with an alkyl halide in the presence of a base to neutralize the acid formed during the reaction. nih.gov
Functionalization of the Propylamine Side Chain
Modification of the propylamine side chain offers a route to analogues with potentially different physicochemical properties. While the saturated alkyl chain is generally unreactive, modern synthetic methods, particularly those involving C-H activation, provide pathways for its functionalization.
Catalytic methods can enable the direct conversion of α-C-H bonds of N-alkylamines into other functional groups. For instance, cooperative catalysis involving Lewis acids and organocopper complexes can promote the conversion of an α-C-H bond into a C-alkynyl bond, transforming an N-alkylamine into an N-propargylamine. nih.gov Such transformations allow for the late-stage modification of complex amine-containing molecules.
Furthermore, palladium-mediated dehydrogenation can convert an inert alkyl group into a more reactive π-allylic complex through remote C-H activation, opening possibilities for further chemical transformations. psu.edu Selective oxidation of propylamine to produce propionitrile (B127096) or propionaldehyde (B47417) has also been demonstrated using oxygen-covered gold surfaces, highlighting the potential for catalytic oxidation to introduce new functionality. rsc.org These advanced techniques represent a frontier in the selective modification of seemingly unreactive parts of a molecule.
Parallel Synthesis and Library Generation of this compound Derivatives
To explore the structure-activity relationships of this compound, the generation of a library of related compounds is essential. Parallel synthesis techniques allow for the rapid production of a multitude of distinct but structurally related compounds. nih.gov
A common strategy for generating a library of analogues would involve using the common intermediate, 4-(piperidin-1-yl)benzaldehyde, and reacting it with a diverse set of primary and secondary amines via reductive amination in a parallel format. This would create a library of compounds with varied N-substituents on the benzylamine nitrogen. Conversely, one could start with 4-aminobenzaldehyde, react it with a library of cyclic amines (piperidine analogues), and then perform a final reductive amination with propylamine.
Solid-Phase Synthesis Techniques for Piperidine-Containing Compound Libraries
Solid-phase synthesis is a powerful technique for library generation that simplifies purification by immobilizing the substrate on a polymer resin. nih.gov A library of this compound derivatives could be generated using this approach.
In a possible synthetic route, an appropriate piperidine scaffold could be attached to a solid support via a linker. acs.org The immobilized piperidine could then undergo further reactions, such as N-arylation with a resin-bound fluorobenzaldehyde derivative. The final diversification step could involve reacting the resin-bound aldehyde with a library of different amines in a parallel format, followed by reduction and cleavage from the resin to release the final products. nih.gov This method avoids tedious purification of intermediates and is well-suited for automated synthesis, enabling the rapid generation of large compound libraries. nih.govrsc.org
Chemical Precursors and Optimized Reaction Conditions for Analogues of this compound
The synthesis of analogues of this compound and related N-substituted 4-(piperidin-1-yl)benzylamine derivatives is predominantly achieved through reductive amination. This versatile and widely used method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. The key chemical precursors for these syntheses are typically a substituted benzaldehyde (B42025) and a primary or secondary amine, or a substituted piperidine and a benzylamine derivative.
The flexibility of this synthetic approach allows for the systematic modification of different parts of the molecular scaffold, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry research. Analogues can be generated by varying the N-alkyl substituent, introducing substituents on the piperidine ring, or modifying the benzyl moiety.
Reductive Amination of Substituted Benzaldehydes with Piperidine Derivatives
A common and efficient strategy for the synthesis of this compound analogues involves the reductive amination of a 4-(dialkylamino)benzaldehyde with a suitable piperidine derivative. This approach is exemplified in the synthesis of inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. nih.gov
The general synthetic route involves the reaction of a 4-(N-alkyl-N-propylamino)benzaldehyde with a piperidine precursor in the presence of a reducing agent. A key precursor, 4-(methyl(propyl)amino)benzaldehyde, is reacted with a piperidine derivative using sodium triacetoxyborohydride (B8407120) as the reducing agent in a solvent such as dichloromethane (B109758) (DCM) at room temperature. nih.gov This mild reducing agent is particularly effective for reductive aminations as it is selective for imines and iminium ions over other functional groups like esters and nitro groups.
The following table summarizes the key precursors and optimized reaction conditions for the synthesis of an analogue via this method:
| Precursor 1 | Precursor 2 | Reducing Agent | Solvent | Temperature | Reaction Time | Yield | Ref |
| 4-(Methyl(propyl)amino)benzaldehyde | 4-(Piperidin-1-yl)aniline | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | Room Temperature | 30 hours | Not Specified | nih.gov |
Alternative Reductive Amination Conditions
Variations in the reductive amination protocol can be employed depending on the specific substrates and desired outcomes. While sodium triacetoxyborohydride is a common choice, other reducing agents and catalytic systems can also be utilized. For instance, cobalt-based composites have been studied for the catalytic amination of aromatic aldehydes. In these systems, quantitative yields of the target amine can be achieved at elevated temperatures and pressures of hydrogen gas. mdpi.com
The choice of solvent can also influence the reaction efficiency. While dichloromethane is frequently used, other solvents such as methanol, in the presence of an acid catalyst, can also facilitate the reaction. mdpi.com
Synthesis of Precursors
The successful synthesis of the final analogues is contingent on the availability of the requisite precursors.
Synthesis of 4-(Dialkylamino)benzaldehydes: These precursors can be prepared through various standard organic chemistry methods. One common approach is the formylation of N,N-dialkylanilines.
Synthesis of Substituted Piperidines: A wide array of substituted piperidines are commercially available or can be synthesized through established multi-step sequences. For example, N-benzyl-4-piperidone is a versatile starting material that can be used to introduce various substituents at the 4-position of the piperidine ring. researchgate.netresearchgate.net
The following table provides an overview of reaction conditions for the synthesis of a key precursor, N-benzyl-4-piperidone, which can be further functionalized.
| Starting Materials | Key Reaction Type | Reagents | Conditions | Yield | Ref |
| Benzylamine, Methyl Acrylate | Michael Addition, Dieckmann Condensation | Not Specified | Microwave Irradiation | Not Specified | researchgate.net |
Structure Activity Relationship Sar and Structural Modification Studies of N 4 Piperidin 1 Ylbenzyl N Propylamine Derivatives
Pharmacophore Elucidation and Key Structural Determinants for Molecular Recognition and Activity
A pharmacophore model for this class of compounds typically highlights three crucial components: a basic amine, a hydrophobic aromatic region, and a flexible linker. For derivatives of N-(4-piperidin-1-ylbenzyl)-N-propylamine, the essential features for molecular recognition are well-defined. nih.gov The core pharmacophore generally consists of a positively ionizable group, which is the piperidine (B6355638) nitrogen, flanked by two hydrophobic regions. nih.gov
Key structural determinants include:
The Piperidine Ring: The protonated nitrogen of the piperidine ring is often crucial for forming a salt bridge or hydrogen bond with the target protein, such as an interaction with an aspartic acid residue in a receptor binding site. researchgate.net
The Benzyl (B1604629) Moiety: The aromatic benzyl group provides a critical hydrophobic interaction, often through π-stacking with aromatic amino acid residues like phenylalanine or tyrosine in the binding pocket.
The N-Propylamine Chain: This flexible chain acts as a spacer, positioning the other key moieties in the optimal orientation for binding. The length and conformation of this linker are vital for activity. nih.gov
Pharmacophore models for structurally related ligands often confirm the importance of these features. For instance, studies on sigma-1 receptor ligands, a target for many piperidine derivatives, identify an alkylamine moiety within a general molecular structure as a typical feature. nih.gov These models emphasize a primary and secondary hydrophobic site separated by an amine. nih.gov In the context of this compound derivatives, the benzyl and piperidine rings can serve as these hydrophobic sites, with the N-propylamine group providing the critical amine feature.
Impact of Substitutions on the Piperidine Ring and Benzyl Moiety
Modifying the piperidine ring and the benzyl moiety has profound effects on the biological activity of this compound derivatives. These substitutions can alter the compound's electronic properties, size, shape, and hydrophobicity, thereby influencing its binding affinity and selectivity.
The electronic and steric effects of substituents on the benzyl ring are significant determinants of biological activity. Quantitative structure-activity relationship (QSAR) studies on related compounds highlight the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzyl ring can modulate the electronic density of the aromatic system, affecting its interaction with the target. mdpi.com For instance, in studies of N-benzyl piperidine derivatives as influenza inhibitors, a 4-fluoro or 4-chloro substitution on the benzyl ring resulted in higher potency compared to the unsubstituted compound. Conversely, a 3,4-disubstituted fluoro compound was found to be inactive, indicating that the position and nature of the substituent are critical. The relative negative charge is a key factor; substituents with a high relative negative charge value often show more binding affinity. nih.gov
Steric Effects: The size and shape of substituents (steric bulk) influence how the ligand fits into the binding pocket. An increase in the molecular volume can be conducive for binding affinity, but only if it complements the topology of the active site. nih.gov In some cases, bulky substituents can cause steric hindrance, preventing optimal binding. The analysis of steric parameters, such as molar refractivity and STERIMOL values, is crucial in QSAR studies to understand these effects. nih.gov Computational methods can help rationalize the relationship between ligand structure and activity by assessing how subtle modifications affect stereoselectivity through steric and electronic contributions. mdpi.com
The following table summarizes the observed effects of various substitutions on the benzyl moiety of related N-benzyl piperidine compounds.
| Compound/Derivative | Substitution | Effect on Activity | Reference |
| N-Benzyl Piperidine Analogue | 4-Fluoro on Benzyl | Increased potency | |
| N-Benzyl Piperidine Analogue | 4-Chloro on Benzyl | Slightly higher potency than 4-Fluoro | |
| N-Benzyl Piperidine Analogue | 2-Fluoro on Benzyl | Equipotent to unsubstituted compound | |
| N-Benzyl Piperidine Analogue | 3-Fluoro on Benzyl | Intermediate effect | |
| N-Benzyl Piperidine Analogue | 3,4-Difluoro on Benzyl | Inactive |
Stereochemistry plays a pivotal role in the interaction between a ligand and its target. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy. For piperidine derivatives, the conformation of the piperidine ring and the orientation of its substituents are critical.
Studies on 4-alkyl-4-arylpiperidine derivatives have shown that compounds with a preference for an axial orientation of the 4-aryl group in the chair conformation are potent agonists at opioid receptors. nih.gov In contrast, antagonist properties are often observed in compounds where the 4-aryl group prefers an equatorial orientation. nih.gov The presence of a chiral center can also render a molecule less active, suggesting that a specific stereoisomer is preferred for optimal binding. nih.gov The differential activity between enantiomers is a common observation; for example, the (-)-enantiomer of one potent compound displayed significantly higher affinity at D2 and D3 dopamine (B1211576) receptors compared to its (+)-enantiomer. nih.gov This underscores the importance of stereochemical considerations in drug design, as different isomers can have distinct biological profiles.
Modifications of the N-Propylamine Chain and Their Conformational Implications
The N-propylamine chain in this compound is not merely a passive linker; its length, flexibility, and conformation are critical for biological activity. Modifications to this chain can significantly alter the compound's ability to adopt the necessary conformation for effective binding to its biological target.
Studies on related structures have demonstrated that the length of the N-alkyl chain is a key determinant of potency and selectivity. For instance, in a series of σ receptor ligands, increasing the linker length between a 1-benzylpiperidine (B1218667) moiety and a pyridine (B92270) ring from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in increased affinity for the hσ1R receptor. nih.gov This suggests that an optimal distance between the key pharmacophoric features is required for high-affinity binding.
The conformational flexibility of the N-propylamine chain allows the molecule to adapt to the topology of the binding site. However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding. Therefore, introducing conformational constraints, such as replacing the flexible chain with a more rigid structure, can sometimes enhance activity. nih.gov For example, replacing a flexible 3-(methylamino)propyloxy chain with a more conformationally restricted 4-hydroxypiperidine (B117109) core has been shown to yield compounds with both higher and lower potency, depending on the specific substitutions, indicating a complex interplay between flexibility and binding. nih.gov The synthesis of various propylamines is a well-established process, allowing for systematic exploration of chain length and substitution to optimize biological activity. ntu.ac.uk
Comparative SAR with Structurally Related Piperidine-Containing Compounds
Comparing the SAR of this compound derivatives with structurally related compounds provides valuable insights into the specific roles of different molecular fragments. Piperidine is a prevalent scaffold in medicinal chemistry, found in numerous classes of pharmaceuticals. nih.govijnrd.org By analyzing analogues with variations in the N-alkyl chain, the piperidine ring, or the aromatic moiety, a clearer picture of the structural requirements for activity emerges.
For example, in a series of influenza virus inhibitors, the N-1-benzylpiperidine nucleus was found to be essential for activity. Its complete elimination resulted in a total loss of activity. This highlights the critical role of the N-benzyl group in this specific context. Comparing piperidine-based ligands to their piperazine-based counterparts has also revealed important differences. Piperidine-based compounds may exhibit intrinsically higher affinity for certain targets (e.g., μ-opioid receptors) and lower affinity for others (e.g., δ-opioid receptors) compared to analogous piperazines. researchgate.net
The nature of the N-alkyl chain attached to the benzylamine (B48309) nitrogen significantly influences both potency and selectivity. Replacing the propyl group with other alkyl or arylalkyl substituents can lead to dramatic changes in the biological profile.
In a study of N-benzyl 4,4-disubstituted piperidines, replacing the R1 benzyl group with a cyclohexyl or methyl group significantly reduced antiviral activity, while replacement with other aryl groups led to a total loss of activity. This demonstrates a strong preference for the benzyl substituent at this position for the specific target. Similarly, studies on other piperidine derivatives have shown that elongating the alkyl chain at the piperidine nitrogen can lead to substantial increases in activity. For instance, extending an N-alkyl chain to an ethoxyethyl or a butoxypropyl substituent in certain local anesthetics resulted in a significant increase in potency. mdpi.com
The steric and electronic properties of the N-alkyl group are crucial. Steric effects of the N-alkyl group can influence intramolecular rearrangements and interactions with the target receptor. nih.gov The data below illustrates how variations in the N-substituent affect the activity of related piperidine compounds.
| Parent Scaffold | N-Substituent (R1) | Effect on Activity | Reference |
| N-Benzyl Piperidine | Benzyl | Active (Baseline) | |
| N-Benzyl Piperidine | Cyclohexyl | Significantly reduced activity | |
| N-Benzyl Piperidine | Methyl | Significantly reduced activity | |
| N-Benzyl Piperidine | Phenyl, 4-Cl-Phenyl | Inactive | |
| 1-Substituted Piperidine | Ethoxyethyl | Increased anesthetic potency | mdpi.com |
| 1-Substituted Piperidine | Butoxypropyl | Greatly increased anesthetic potency | mdpi.com |
These comparative analyses underscore that while the piperidine and benzyl moieties form the core scaffold, fine-tuning the N-alkyl chain is a critical strategy for modulating the potency and selectivity of this compound derivatives.
Benzyl-Piperidine and Benzyl-Piperazine Core Comparisons
The replacement of a piperidine ring with a piperazine (B1678402) core within a benzyl-amine scaffold can significantly alter a compound's pharmacological profile, primarily by modifying its basicity, lipophilicity, and hydrogen bonding capacity. Comparative studies targeting various receptors have illuminated the nuanced effects of this structural change.
In the context of histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor ligands, the piperidine moiety has been identified as a crucial structural element for high σ1R affinity. A study comparing derivatives that only differed in this core structure revealed a dramatic difference in σ1R binding. The piperidine-containing compound exhibited a high affinity (Ki = 3.64 nM), whereas its piperazine counterpart was significantly less potent (Ki = 1531 nM). nih.gov Interestingly, this substitution did not profoundly affect the affinity for the H3R, suggesting that the piperidine core is a key determinant for σ1R activity while the piperazine is tolerated at the H3R. nih.gov
The lower basicity of benzylpiperazine derivatives may contribute to a moderate affinity for the σ1R, but it can also confer greater selectivity over the σ2R. researchgate.net This highlights a common strategy in medicinal chemistry where modulating the physicochemical properties of a core scaffold can fine-tune receptor selectivity. The choice between a benzyl-piperidine and a benzyl-piperazine core is therefore a critical decision in the design of ligands, depending on the desired target affinity and selectivity profile.
Table 1: Comparison of Piperidine vs. Piperazine Cores on Receptor Affinity
| Compound ID | Core Structure | Target Receptor | Affinity (Ki, nM) |
|---|---|---|---|
| Compound A | Piperidine | σ1R | 3.64 |
| Compound B | Piperazine | σ1R | 1531 |
| Compound A | H3R | H3R | 7.70 |
| Compound B | Piperazine | H3R | 3.17 |
Data sourced from studies on dual H3/σ1 receptor ligands. nih.gov
Insights from SAR Studies of Fentanyl and Donepezil (B133215) Analogues
The N-benzylpiperidine motif is a privileged scaffold found in numerous biologically active compounds, including the potent opioid analgesic fentanyl and the Alzheimer's disease therapeutic donepezil. SAR studies on these molecules provide valuable insights applicable to the design of novel this compound derivatives.
Fentanyl Analogues: Fentanyl's structure is centered on a 4-anilidopiperidine core. Extensive SAR studies have demonstrated that the piperidine ring is a critical region for modulating activity. mdpi.com Modifications to this ring, particularly at the 3 and 4 positions, have profound effects on analgesic potency. nih.goveurekaselect.com
Piperidine Ring Position 3: The introduction of substituents larger than a methyl group at the 3-position of the piperidine ring drastically reduces analgesic potency. nih.govresearchgate.net This suggests that steric hindrance in this region is detrimental to receptor binding. The stereochemistry of a 3-methyl group is also crucial, with the cis-isomer being significantly more potent. researchgate.net
Piperidine Ring Position 4: Substitutions at the 4-position of the piperidine ring also impact potency, with steric factors appearing to be the dominant influence rather than the electronic nature of the substituent. nih.govresearchgate.net For example, a 4-methyl group was found to increase potency four-fold compared to fentanyl. researchgate.net
These findings underscore the importance of the size, shape, and stereochemistry of substituents on the piperidine ring for achieving optimal interaction with the target receptor. nih.govresearchgate.net
Donepezil Analogues: Donepezil is a potent and selective acetylcholinesterase (AChE) inhibitor characterized by an N-benzylpiperidine moiety linked to an indanone group. researchgate.net The N-benzylpiperidine portion is known to interact with the catalytic anionic site (CAS) of the AChE enzyme. cu.edu.eg
N-Benzyl Moiety: The substitution pattern on the benzyl ring significantly influences inhibitory activity. Halide or methoxy (B1213986) groups at the 2- or 3-positions of the benzyl ring can markedly increase anti-AChE activity. frontiersin.org
Indanone Moiety Replacement: The indanone part of donepezil, which interacts with the peripheral anionic site (PAS) of AChE, has been successfully replaced with other heterocyclic systems, such as coumarin, leading to potent dual inhibitors of AChE and butyrylcholinesterase (BuChE). scielo.br
The extensive research on donepezil highlights the modularity of its structure and demonstrates how modifications to the N-benzylpiperidine and the linked aromatic system can be used to fine-tune enzyme inhibition and selectivity. frontiersin.orgscielo.br
Table 2: Selected SAR Findings from Fentanyl and Donepezil Analogues
| Parent Compound | Structural Modification | Effect on Activity |
|---|---|---|
| Fentanyl | Addition of groups larger than methyl at piperidine C-3 position | Severe reduction in analgesic potency nih.goveurekaselect.com |
| Fentanyl | Addition of a methyl group at piperidine C-4 position | Increased potency researchgate.net |
| Donepezil | 2-Chloro or 3-Methoxy substitution on the N-benzyl ring | Increased AChE inhibitory activity frontiersin.org |
| Donepezil | Replacement of indanone moiety with coumarin | Potent dual AChE/BuChE and MAO-B inhibition scielo.br |
This table summarizes key findings from various SAR studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For derivatives related to this compound, QSAR studies can provide predictive models that guide the design of new, more potent, and selective molecules.
A QSAR study performed on a series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives, which share a core structure with the subject compound, aimed to model their binding affinity for the CCR5 receptor. tandfonline.com This study employed both classical Hansch analysis and 3D-QSAR methods.
Hansch Analysis (2D-QSAR): This linear free energy related (LFER) model explored the importance of physicochemical parameters like hydrophobicity (π), electronic effects (Hammett σ), and steric properties (molar refractivity). The analysis indicated that lipophilicity and the presence of electron-donating substituents were favorable for binding affinity. tandfonline.com
3D-QSAR Analyses: More advanced techniques like Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA) were also used to provide deeper insights into the three-dimensional structural requirements for activity. tandfonline.com
MSA revealed that a high relative negative charge (RNCG) on substituents enhanced binding affinity. Conversely, a large relative negative charge surface area (RNCS) was detrimental. The model also suggested that increased molecular length along a specific axis was conducive to activity. tandfonline.com
RSA and MFA models highlighted the importance of hydrophobicity and electrostatic interactions at specific regions around the molecules, providing a more detailed map of the pharmacophore. tandfonline.com
These QSAR models, developed from training sets of compounds with known activities, can be validated and then used to predict the activity of novel, untested derivatives. nih.govnih.gov This predictive power allows for the prioritization of synthetic targets, saving time and resources in the drug discovery process. By identifying key descriptors—such as topological, structural, physicochemical, and electronic properties—that drive activity, QSAR provides a rational framework for the structural optimization of lead compounds. tandfonline.com
Molecular Interactions and Preclinical Pharmacological Activities of N 4 Piperidin 1 Ylbenzyl N Propylamine Derivatives
Modulation of Neurotransmitter Receptors
The versatile nature of the piperidine (B6355638) and benzylamine (B48309) scaffolds allows for interactions with a wide range of receptor systems, influencing neurotransmission in multiple pathways.
Dopamine (B1211576) Receptor Subtype Interactions (D2, D3)
Derivatives containing an N-phenylpiperazine moiety, which shares structural similarities with the piperidin-1-ylbenzyl group, have been extensively studied for their interaction with dopamine D2 and D3 receptors. These receptors are crucial targets for antipsychotic medications and treatments for substance use disorders.
Research on a series of N-phenylpiperazine analogs has demonstrated that these compounds can exhibit high affinity and selectivity for the D3 receptor over the D2 receptor. For instance, certain 4-thiophene-3-yl-benzamide N-phenylpiperazines have shown D3 receptor binding affinities (Kᵢ) in the low nanomolar range, with selectivity ratios of over 400-fold for D3 versus D2 receptors. mdpi.com Another study on [4-(4-carboxamidobutyl)]-1-arylpiperazines also reported compounds with Kᵢ values under 10 nM for the D3 receptor. acs.org The selectivity for the D3 subtype is often attributed to the ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site, while other parts of the molecule interact with a unique secondary binding site on the D3 receptor. mdpi.com
One specific analog, 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-benzamide (WC-10), has demonstrated a 66-fold higher affinity for human D3 receptors (Kd = 1.2 nM) compared to D2L receptors. nih.gov Furthermore, the radiolabeled ligand [¹²⁵I]HY-3-24 showed a Kᵢ value of 0.67 nM for the D3 receptor and 86.7 nM for the D2 receptor, representing a 129-fold selectivity. semanticscholar.org These findings highlight the potential for piperidine-containing structures to achieve significant D3 receptor selectivity.
Table 1: Binding Affinities of N-Phenylpiperazine Derivatives at Dopamine D2 and D3 Receptors
| Compound Class | Derivative Example | D3 Receptor Kᵢ (nM) | D2 Receptor Kᵢ (nM) | Selectivity (D2/D3) |
|---|---|---|---|---|
| 4-Thiophene-3-yl-benzamide N-phenylpiperazines | Compound 6a | 1.4 | >600 | >400 |
| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | Phenyl-substituted analogs | <10 | - | 5.4 - 56 |
| N-phenylpiperazine analog | WC-10 | 1.2 (Kd) | 79.2 (Kd) | 66 |
Cannabinoid Receptor (CB1) Antagonism and Allosteric Modulation
The piperidine moiety is a key structural feature in several known cannabinoid CB1 receptor antagonists. The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), a potent and selective CB1 antagonist, underscores the importance of the N-piperidin-1-yl group for high-affinity binding. nih.gov
Further studies on derivatives of SR141716A have explored the structure-activity relationships that govern CB1 receptor antagonism. For example, SR147778, a closely related analog, exhibits a high affinity for the rat brain CB1 receptor with a Kᵢ value of 0.56 nM. nih.gov This compound acts as a potent and selective antagonist of the CB1 receptor. nih.gov The interaction of these molecules with the CB1 receptor is thought to be dominated by the steric and electrostatic properties of the aromatic rings and the pyrazole (B372694) core, with the N-piperidin-1-yl group playing a crucial role in conferring antagonist activity. nih.gov
While direct allosteric modulation by N-(4-Piperidin-1-ylbenzyl)-N-Propylamine derivatives has not been reported, the structural elements present in this compound are found in molecules that can act as allosteric modulators of other G protein-coupled receptors. Allosteric modulation offers a mechanism to fine-tune receptor activity rather than simply blocking it, which can be a desirable therapeutic approach.
Table 2: Binding Affinities and Antagonistic Activity of Piperidine-Containing CB1 Receptor Ligands
| Compound | Receptor | Kᵢ (nM) | Activity |
|---|---|---|---|
| SR141716A | CB1 | - | Potent and selective antagonist |
| SR147778 | Rat Brain CB1 | 0.56 | Potent and selective antagonist |
Serotonin (B10506) Transporter (SERT) Modulation
Piperidine derivatives have been investigated as ligands for the serotonin transporter (SERT), a primary target for many antidepressant medications. Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have demonstrated high-affinity binding to SERT.
The affinity of these compounds, evaluated by their ability to displace [³H]-paroxetine binding, showed inhibition constant (Kᵢ) values ranging from 2 to 400 nM, which is in the same order of magnitude as the well-known SERT inhibitor, fluoxetine (B1211875). researchgate.net Further research into 4-benzylpiperidine (B145979) carboxamides has revealed that the nature of the aromatic substituents and the length of the linker chain are critical for modulating SERT inhibitory activity, with some derivatives showing potent inhibition.
Table 3: Binding Affinities of Piperidine Derivatives at the Serotonin Transporter (SERT)
| Compound Class | Kᵢ Range (nM) |
|---|
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Interactions (M1, M2, M3, M4, M5)
The N-substituted piperidine scaffold is a well-established pharmacophore for muscarinic acetylcholine receptor ligands. Research on N-substituted derivatives of 4-piperidinyl benzilate has provided detailed structure-activity relationships for this class of compounds.
4-Piperidinyl benzilate itself displays a high affinity with a Kᵢ value of 2.0 nM. nih.gov Substitution on the piperidine nitrogen with small alkyl groups like methyl or ethyl can increase this affinity to as high as 0.2 nM. However, larger alkyl groups such as n-propyl or isopropyl dramatically decrease binding affinity by over 100-fold. nih.gov Interestingly, aralkyl substitutions like a benzyl (B1604629) group are well-tolerated and can maintain high affinity (Kᵢ = 0.2 nM). nih.gov This suggests that the region around the piperidine nitrogen can accommodate bulky aromatic groups, which is relevant to the structure of this compound. The affinity for specific mAChR subtypes (M1-M5) would require further investigation with subtype-selective assays.
Table 4: Binding Affinities of N-Substituted 4-Piperidinyl Benzilate Derivatives at Muscarinic Receptors
| N-Substituent | Kᵢ (nM) |
|---|---|
| Unsubstituted | 2.0 |
| Methyl | 0.2 |
| Ethyl | 0.2 |
| n-Propyl | >200 |
| Isopropyl | >200 |
| Benzyl | 0.2 |
| p-Nitrobenzyl | 13.0 |
| p-Fluorobenzyl | 3.0 |
Histamine (B1213489) H1 Receptor Ligand Studies
Many first-generation antihistamines, which act as antagonists or inverse agonists at the histamine H1 receptor, contain a tertiary amine pharmacophore, often incorporated into a piperidine or piperazine (B1678402) ring. auburn.edu Propylamine (B44156) derivatives are also a known class of H1 antagonists. drugbank.com
NK1 Receptor Antagonism
The piperidine ring is a core structural element in many potent and selective neurokinin-1 (NK1) receptor antagonists. These antagonists are used for the prevention of chemotherapy-induced nausea and vomiting.
Structure-activity relationship studies have shown that 4,4-disubstituted piperidines can have high affinity for the NK1 receptor. The nature of the substituents on the piperidine nitrogen is a critical determinant of this activity. For instance, certain (+/-)-1-acyl-3-(3,4-dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines have demonstrated potent inhibition of substance P-induced contractions in guinea pig ileum, with IC₅₀ values in the nanomolar range (10⁻⁹ M). nih.gov This highlights the importance of the substituted piperidine core in achieving high-potency NK1 receptor antagonism.
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Thiophene-3-yl-benzamide N-phenylpiperazines |
| [4-(4-Carboxamidobutyl)]-1-arylpiperazines |
| 4-(Dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-benzamide (WC-10) |
| [¹²⁵I]HY-3-24 |
| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) |
| SR147778 |
| 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine |
| Fluoxetine |
| 4-Benzylpiperidine carboxamides |
| 4-Piperidinyl benzilate |
| N-substituted-N-[ω-(ω-phenoxy-alkylpiperazin-1-yl)alkyl]guanidines |
Enzyme Inhibition and Modulation
The ability of this compound derivatives to inhibit or modulate enzyme activity is a cornerstone of their therapeutic potential. These interactions span several enzyme families critical to pathophysiology, from cholinesterases involved in neuro-transmission to kinases that regulate cell survival and enzymes essential for bacterial viability.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Several derivatives incorporating the benzylpiperidine framework have been identified as highly potent AChE inhibitors. nih.govnih.gov
Research has shown that introducing specific substituents to the core structure can dramatically enhance inhibitory activity. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated that bulky moieties in the para position of the benzamide (B126) group led to a substantial increase in potency. nih.gov Further modification, such as adding an alkyl or phenyl group to the benzamide nitrogen, also enhanced activity. nih.gov One of the most potent compounds identified in this class, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC50 value of 0.56 nM. nih.gov This compound also showed remarkable selectivity, with an affinity 18,000 times greater for AChE than for Butyrylcholinesterase (BuChE). nih.gov
Another series of 3-(1-benzyl-4-piperidinyl)propan-1-one derivatives also displayed potent and selective AChE inhibition. mdpi.com The compound 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride was a standout, with an IC50 value of 6.8 nM for AChE inhibition. mdpi.com Kinetic studies of some hybrid molecules, which combine moieties like (α)-lipoic acid with 4-amino-1-benzyl piperidines, revealed a mixed-type inhibition for AChE. nih.gov These findings underscore the capacity of the benzylpiperidine scaffold to bind effectively to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE, leading to potent enzyme inhibition. nih.gov
| Compound | Derivative Class | AChE IC50 | Reference |
|---|---|---|---|
| Compound 21 | 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 0.56 nM | nih.gov |
| Compound 6d | 3-(1-benzyl-4-piperidinyl)propan-1-one | 6.8 nM | mdpi.com |
| Compound 17 | (α)-lipoic acid / 4-amino-1-benzyl piperidine hybrid | 1.75 µM | nih.gov |
Monoamine Oxidase B (MAOB) Inhibition Mechanisms and Covalent Adduct Formation
Monoamine Oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine and other amine neurotransmitters. mdpi.com Its inhibition can increase dopamine levels in the brain, making it a valuable target for treating Parkinson's disease. google.com Derivatives of benzylpiperidine have been explored as both reversible and irreversible inhibitors of MAO-B.
Many benzylpiperidine derivatives act as potent, selective, and reversible MAO-B inhibitors. mdpi.comnih.gov For example, a series of pyridazinobenzylpiperidine compounds demonstrated high selectivity for MAO-B over MAO-A. nih.gov Compound S5 from this series was the most potent, with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B. mdpi.comnih.gov Kinetic studies confirmed that these compounds act as competitive, reversible inhibitors, with Ki values as low as 0.155 µM. mdpi.com Molecular docking studies suggest these inhibitors bind within the substrate cavity, forming hydrophobic interactions with key residues like Tyr398 and Tyr435. mdpi.comnih.gov
In contrast to reversible inhibition, some inhibitors are designed to form irreversible covalent adducts with the enzyme. This mechanism-based inhibition often involves the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. While not benzylpiperidine derivatives themselves, compounds like mofegiline (B50817) serve as a model for this mechanism, forming a covalent bond between the inhibitor and the N(5) position of the FAD cofactor after enzymatic oxidation. nih.gov This "suicide substrate" mechanism leads to the irreversible inactivation of MAO-B. nih.gov The potential for designing benzylpiperidine-based structures that operate through this covalent mechanism remains an area of interest.
| Compound | Derivative Class | MAO-B IC50 | MAO-B Ki | Inhibition Type | Reference |
|---|---|---|---|---|---|
| Compound 1 | 4-((4-(Trifluoromethyl)benzyl)oxy)phenyl | 0.009 µM | N/A | N/A | nih.gov |
| Compound S5 | Pyridazinobenzylpiperidine | 0.203 µM | 0.155 µM | Competitive, Reversible | mdpi.comnih.gov |
| Compound S16 | Pyridazinobenzylpiperidine | 0.979 µM | 0.721 µM | Competitive, Reversible | mdpi.comnih.gov |
NADPH Oxidase (NOX) Inhibition (NOX1, NOX2, NOX4, NOX5)
The NADPH oxidase (NOX) family of enzymes are dedicated producers of reactive oxygen species (ROS). nih.gov The family includes several isoforms, with NOX1, NOX2, NOX4, and NOX5 being prominent in the cardiovascular system. acs.org These enzymes transfer electrons from NADPH to molecular oxygen to generate superoxide (B77818) or hydrogen peroxide, and their overactivity is implicated in oxidative stress-related pathologies. nih.govacs.org
While extensive research has been conducted on various chemical scaffolds as NOX inhibitors, comprehensive studies focusing specifically on this compound derivatives are not widely represented in peer-reviewed literature. However, patent literature indicates that structurally related compounds, such as pyrazolo piperidine derivatives including 2-(1-benzylpiperidin-4-yl) structures, have been developed as NADPH oxidase inhibitors. This suggests that the benzylpiperidine core may be a viable scaffold for targeting this enzyme family.
The development of isoform-specific NOX inhibitors is a significant challenge. Many known inhibitors lack selectivity or have off-target effects. For context, several well-studied NOX inhibitors belong to different chemical classes, and their activities are summarized below.
| Compound | Target Isoform(s) | IC50 | Reference |
|---|---|---|---|
| ML171 | NOX1 | 0.1 µM | nih.gov |
| VAS2870 | NOX2 | 0.7 µM | nih.gov |
| GKT137831 | NOX1/NOX4 | Ki ≈ 110-140 nM | |
| Nox2ds-tat | NOX2 | 0.74 µM | acs.org |
DprE1 Enzyme Inhibition in Bacterial Cell Wall Synthesis
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.gov As this enzyme is vital for the survival of Mycobacterium tuberculosis and is absent in humans, it has emerged as a highly attractive target for the development of new anti-tuberculosis drugs.
DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent. Covalent inhibitors typically contain a nitro group that, upon reduction by the enzyme, forms a reactive intermediate that permanently binds to a cysteine residue (Cys387) in the active site, leading to irreversible inactivation. nih.gov
Derivatives of the piperidine scaffold have been identified as a novel class of potent, non-covalent DprE1 inhibitors. Specifically, 4-aminoquinolone piperidine amides (AQs) have shown potent cidality against M. tuberculosis. Enzyme kinetic studies revealed that these compounds are reversible inhibitors with slow on-rates and remarkably long residence times on the enzyme, approaching 100 minutes. This prolonged engagement with the target can lead to sustained inhibition of cell wall synthesis. Structure-activity relationship (SAR) optimization of the AQ scaffold has yielded compounds with potent enzymatic inhibition (IC50 <10 nM) and powerful cellular activity (MIC = 60 nM) against M. tuberculosis.
| Compound Class | Mechanism | DprE1 IC50 | M. tuberculosis MIC | Reference |
|---|---|---|---|---|
| Optimized AQs | Non-covalent, Reversible | <10 nM | 60 nM |
AKT Kinase Degradation Mechanisms
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers. This pathway governs critical cellular processes like cell growth, survival, and proliferation. Consequently, AKT is a major therapeutic target in oncology.
While traditional drug development has focused on small molecule inhibitors, a newer strategy involves targeted protein degradation. This is often achieved using Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein (like AKT) to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Several potent inhibitors of AKT containing a piperidine moiety have been developed. For example, AZD5363 (Capivasertib) is an orally bioavailable, ATP-competitive inhibitor of all three AKT isoforms that incorporates a piperidine ring in its structure. Similarly, Hu7691, another piperidine-containing compound, is a potent and selective AKT inhibitor. These compounds function by blocking the kinase's catalytic activity rather than inducing its degradation.
Although PROTACs have been successfully designed to induce AKT degradation, the specific use of the this compound scaffold as a basis for such degraders has not been prominently reported. The existing research on piperidine-based compounds primarily highlights their effectiveness as direct, competitive inhibitors of AKT kinase activity.
| Compound | Mechanism of Action | Target | Reference |
|---|---|---|---|
| AZD5363 (Capivasertib) | ATP-Competitive Inhibition | AKT1/2/3 | |
| Hu7691 | Selective Inhibition | AKT1 (selective over AKT2) | |
| Compound 13 (MS98) | PROTAC-mediated Degradation | AKT | |
| Compound 25 (MS170) | PROTAC-mediated Degradation | AKT |
Ion Channel Modulation
Ion channels are pore-forming membrane proteins crucial for regulating the flow of ions across cell membranes, a process fundamental to cellular excitability and signaling. acs.org The benzylpiperidine scaffold has been shown to be a valuable framework for developing modulators of various ion channels, either through direct interaction or by modulating receptors that control channel activity.
One key area of activity is the modulation of potassium channels. A benzylpiperidine derivative, specifically 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide, has been identified as a pure antagonist at the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. By blocking this receptor in the periaqueductal gray area of the brain, the compound effectively antagonizes N/OFQ-induced activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This demonstrates an indirect mechanism of ion channel modulation.
Furthermore, benzylpiperidine derivatives show high affinity for sigma-1 (σ1) receptors. mdpi.com These receptors are not ion channels themselves but are recognized as unique ligand-operated molecular chaperones that modulate a variety of ion channels, including Ca2+ channels, at the endoplasmic reticulum. mdpi.com By binding to σ1 receptors, these compounds can influence calcium signaling and other ion channel-dependent processes, which is relevant for their potential application in neurological disorders. mdpi.com
Voltage-Gated Calcium Channel Inhibition (T-type, L-type)
Research into 1,4-substituted piperidine derivatives has identified them as potent and selective antagonists of T-type calcium channels. frontiersin.org A study focused on optimizing high-throughput screening leads resulted in the development of a 1,4-substituted piperidine amide, compound 6 , which demonstrated good potency but had limited selectivity over hERG and L-type calcium channels. frontiersin.org Further structure-activity relationship (SAR) studies, which aimed at reducing the basicity of the piperidine ring and introducing polarity, led to the discovery of the 3-axial fluoropiperidine derivative, compound 30 . frontiersin.org This compound exhibited a significantly improved selectivity profile. frontiersin.org
In a rat genetic model of absence epilepsy, compound 30 was shown to robustly reduce the number and duration of seizures at a plasma concentration of 33 nM. frontiersin.org Notably, no cardiovascular effects were observed at concentrations up to 5.6 μM, indicating a wide margin between its effects on the central nervous system and the periphery. frontiersin.org The compound also demonstrated efficacy in rodent models of essential tremor and Parkinson's disease, highlighting its potential as a tool for investigating the therapeutic effects of T-type calcium channel inhibition. frontiersin.org
Table 1: T-type Calcium Channel Inhibitory Activity of Selected Piperidine Derivatives
| Compound | Description | CaV3.2 IC₅₀ (µM) | hERG IC₅₀ (µM) | L-type (% Inh @ 10 µM) |
|---|---|---|---|---|
| 6 | 1,4-substituted piperidine amide | 0.047 | 1.1 | 48 |
| 30 | 3-axial fluoropiperidine | 0.019 | 1.9 | 15 |
Voltage-Gated Sodium Channel Interactions
The interaction of this compound derivatives with voltage-gated sodium channels has been an area of investigation, given the established role of sodium channel blockers in various therapeutic areas. While direct studies on the titular compound are limited, research on structurally related N-Aryloxypropylbenzylamines provides insight into the potential for this class of molecules to modulate sodium channel activity.
One study reported on a lipophilic N-(4'-hydroxy-3',5'-di-tert-butylbenzyl) derivative of mexiletine, a known sodium channel blocker, which showed potent in-vitro and in-vivo sodium channel blocking activity. nih.gov Replacing the chiral methylethylene linker with an achiral 1,3-propylene linker in a derivative (compound 2 ) maintained its in-vitro potency. nih.gov This compound, an N-Aryloxypropylbenzylamine, demonstrated high selectivity for the NaV1.2 subtype over the NaV1.6 subtype, being over 500 times less potent in inhibiting NaV1.6 channels. nih.gov In a mouse model of refractory epilepsy, this compound was effective in inhibiting seizures induced by 6 Hz 44 mA electrical stimulation, with an IC₅₀ value of 49.9±1.6 mg/kg. nih.gov
Table 2: Voltage-Gated Sodium Channel Activity of a Representative Propylamine Derivative
| Compound | Description | Target | IC₅₀ |
|---|
| 2 | N-Aryloxypropylbenzylamine derivative | Seizure inhibition (in vivo) | 49.9±1.6 mg/kg |
Potassium Channel Interactions
The potential for this compound derivatives to interact with potassium channels is a critical aspect of their preclinical pharmacological profile, particularly concerning off-target effects. A key consideration in drug development is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias.
In the context of developing selective T-type calcium channel blockers, the off-target activity of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives on hERG channels was evaluated. nih.gov Several of these compounds, while showing good T-type calcium channel inhibitory activity, also displayed minimal off-target effects on the hERG channel. nih.gov For instance, a selection of these derivatives showed a percentage of hERG inhibition at a concentration of 10 μM ranging from 61.85% to 71.99%, with corresponding hERG channel IC₅₀ values between 1.57 ± 0.14 μM and 4.98 ± 0.36 μM. nih.gov
Table 3: hERG Potassium Channel Inhibition by Selected Piperidine Derivatives
| Compound Series | % Inhibition at 10 µM | IC₅₀ (µM) |
|---|
Other Biological Activities and Mechanisms
Beyond their interactions with ion channels, derivatives of this compound have been investigated for a range of other biological activities.
Antimicrobial Activity against Bacterial and Fungal Pathogens
A number of studies have explored the antimicrobial properties of piperidine derivatives against a variety of bacterial and fungal pathogens. One study synthesized a series of N-benzyl piperidine derivatives and evaluated their in-vitro antibacterial activity. Several of these compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. For example, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (compound 9m ) showed potent activity against Staphylococcus aureus (MIC of 0.5 µg/mL) and Escherichia coli (MIC of 1 µg/mL). nih.gov
In the same study, aminoguanidine (B1677879) hydrazone derivatives were also synthesized and tested. Compounds 10a , 10j , and 10r-s displayed MICs of 4 µg/mL against both S. aureus and E. coli. nih.gov The 3-(4-trifluoromethyl)-benzyloxy derivative 10d was particularly effective against S. aureus with a MIC of 1 µg/mL. nih.gov
Table 4: Antimicrobial Activity of N-Benzyl Piperidine and Related Derivatives
| Compound | Derivative Type | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
|---|---|---|---|
| 9m | N-benzyl piperidine | 0.5 | 1 |
| 10a | Aminoguanidine hydrazone | 4 | 4 |
| 10d | Aminoguanidine hydrazone | 1 | 16 |
| 10j | Aminoguanidine hydrazone | 4 | 4 |
| 10r-s | Aminoguanidine hydrazone | 4 | 4 |
Antimalarial Activity and Heme Detoxification Pathway Inhibition
Derivatives of 1,4-disubstituted piperidines have shown promising antimalarial activity. In a study evaluating a library of these compounds, several molecules demonstrated potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum.
Compound 13b was particularly active, with an IC₅₀ of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. Other notable compounds included 12d , with an IC₅₀ of 13.64 nM against the 3D7 strain, and 12a , with an IC₅₀ of 11.6 nM against the W2 strain. The mechanism of action for many antimalarial drugs involves the inhibition of the heme detoxification pathway in the parasite. The parasite digests hemoglobin, releasing toxic heme, which it then polymerizes into non-toxic hemozoin. Inhibition of this process leads to the accumulation of toxic heme, resulting in parasite death. It is proposed that piperidine-containing antimalarials may exert their effect through this mechanism.
Table 5: Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives
| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum W2 IC₅₀ (nM) |
|---|---|---|
| 12a | - | 11.6 |
| 12d | 13.64 | - |
| 13b | 4.19 | 13.30 |
| Chloroquine | 22.38 | 134.12 |
Bradykinin (B550075) B1 Receptor Antagonism
The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and plays a role in chronic pain states. Consequently, antagonists of this receptor are of interest for the development of novel analgesic and anti-inflammatory therapies. A class of B1 receptor antagonists containing a piperidine acetic acid tetralin core has been described.
Structure-activity relationship studies of these analogs have led to the identification of potent compounds with IC₅₀ values below 20 nM in a B1 receptor functional assay. One of the most potent compounds from this class, 13g , demonstrated modest oral bioavailability in rats, suggesting the potential for further development of piperidine-containing compounds as bradykinin B1 receptor antagonists.
Table 6: Bradykinin B1 Receptor Antagonist Activity
| Compound | Description | B1 Receptor Functional Assay IC₅₀ |
|---|
| 13g | Piperidine acetic acid tetralin derivative | <20 nM |
Lack of Publicly Available Data on OCT2 Modulation
Following a comprehensive search of scientific literature and databases, no specific research findings or data were identified regarding the modulatory effects of this compound or its derivatives on the Organic Cation Transporter 2 (OCT2). The conducted searches aimed to locate studies detailing the preclinical pharmacological activities of this specific compound family in relation to OCT2, but did not yield any relevant results.
Therefore, it is not possible to provide a detailed article section on this topic as per the user's request. The absence of information in the public domain prevents the creation of a scientifically accurate and informative summary, including data tables and detailed research findings, on the interaction between this compound derivatives and the Organic Cation Transporter 2.
Future Research Directions and Potential Chemical Biology Applications
Design and Synthesis of Next-Generation Analogues for Enhanced Specificity and Potency
The development of next-generation analogues of N-(4-Piperidin-1-ylbenzyl)-N-Propylamine will likely focus on systematic structural modifications to enhance its binding affinity, selectivity, and potency for its biological targets. A common strategy in medicinal chemistry is the exploration of the structure-activity relationship (SAR), which for this compound could involve several key modifications. nih.gov
Researchers may synthesize derivatives with substitutions on the phenyl ring to probe the effects of electronics and sterics on receptor binding. Additionally, the piperidine (B6355638) ring could be replaced with other saturated heterocycles, such as morpholine (B109124) or piperazine (B1678402), to investigate the impact of heteroatom changes on the compound's properties. The N-propyl group also presents an opportunity for modification; varying the alkyl chain length or introducing cyclic moieties could fine-tune the compound's interaction with its target protein. The synthesis of such novel derivatives would be a crucial step in developing more effective and selective chemical tools. nih.gov
Advanced Computational Approaches for Rational Compound Design and De Novo Ligand Discovery
Advanced computational methods are poised to play a significant role in the rational design of new compounds based on the this compound scaffold. Molecular docking and molecular dynamics simulations can provide insights into the binding mode of the compound with its putative receptor, highlighting key interactions that contribute to its biological activity. nih.govunica.it This information can guide the design of new analogues with improved binding affinity and specificity.
Furthermore, de novo ligand discovery algorithms could be employed to generate entirely new molecular structures that are predicted to bind to the target of interest. These computational tools can explore a vast chemical space to identify novel scaffolds that may offer advantages over the original compound. The integration of computational and synthetic chemistry will be essential for the efficient discovery of next-generation molecules. mdpi.com
Development of Novel Chemical Probes for Investigating Biological Systems and Pathways
This compound can serve as a valuable starting point for the development of chemical probes to investigate biological systems. mskcc.org By incorporating reporter groups such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers, researchers can create tools for visualizing the localization of the compound's target within cells, identifying binding partners, and elucidating its mechanism of action. mskcc.orgscispace.com
To be considered a useful chemical probe, a compound should ideally exhibit high affinity (typically below 100 nM) for its primary target and significant selectivity (at least tenfold) over other related targets. nih.gov The development of such probes from the this compound scaffold would enable a deeper understanding of the biological pathways in which its target is involved.
Exploration of Polypharmacology and Multi-Target Ligand Design Principles
The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a growing area of interest in drug discovery. nih.govnih.govwiley.com This approach can be particularly beneficial for complex diseases where multiple pathways are dysregulated. nih.gov The this compound scaffold, with its multiple functional groups, could be amenable to optimization as a multi-target ligand.
Rational design strategies could be employed to introduce modifications that confer affinity for additional, therapeutically relevant targets. mdpi.com This could involve the hybridization of pharmacophores from known ligands of different targets onto the this compound framework. The development of such multi-target-directed ligands (MTDLs) could lead to more efficacious therapeutic agents with potentially improved side-effect profiles. nih.gov
Applications in Understanding Receptor-Ligand Interactions and Cellular Signaling Pathways
The study of this compound and its analogues can provide valuable insights into the fundamental principles of receptor-ligand interactions. By systematically modifying the structure of the ligand and assessing its impact on binding and function, researchers can map the binding pocket of the target receptor and identify key residues involved in recognition. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-Piperidin-1-ylbenzyl)-N-Propylamine in academic settings?
- Methodological Answer : A common approach involves reductive amination between 4-piperidin-1-ylbenzaldehyde and N-propylamine using sodium triacetoxyborohydride (STAB) in dichloromethane. Alternatively, nucleophilic substitution of a benzyl halide precursor with N-propylamine in the presence of a base (e.g., K₂CO₃) can yield the target compound. Reaction optimization should consider solvent polarity and temperature, as demonstrated in analogous piperidine-amine coupling reactions .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical.
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., benzyl CH₂ at ~δ 3.7 ppm, piperidine protons at δ 1.4–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity ≥98% .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₃N₂: calculated 231.19) .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store in amber vials at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation. Avoid exposure to acids, strong oxidizers, or moisture, which may degrade the compound into hazardous byproducts like carbon or nitrogen oxides .
Advanced Research Questions
Q. How can solvent polarity and temperature be optimized to improve synthetic yields of this compound?
- Methodological Answer : Conduct a Design of Experiments (DoE) comparing polar aprotic solvents (e.g., DMSO, THF) and non-polar solvents (e.g., toluene). For example, THF at 60°C may enhance nucleophilic substitution kinetics, while DMSO could stabilize intermediates in reductive amination . Monitor yield vs. reaction time using LC-MS and adjust parameters iteratively.
Q. What strategies resolve discrepancies between NMR and HPLC purity assessments for this compound?
- Methodological Answer :
- NMR Integration : Quantify impurity peaks relative to the target compound’s integrals.
- HPLC Method Validation : Calibrate with a certified reference standard (if available) and optimize mobile phase (e.g., acetonitrile/ammonium formate buffer) to separate closely eluting impurities .
- Cross-Validation : Use orthogonal techniques like GC-MS or elemental analysis to confirm results.
Q. How can in vitro models assess the compound’s interaction with neurotransmitter receptors (e.g., dopamine receptors)?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., [³H]Spiperone for D2/D3 receptors) to measure displacement efficacy in transfected HEK293 cells .
- Functional Assays : Monitor cAMP accumulation or β-arrestin recruitment via BRET/FRET to evaluate agonism/antagonism .
- Data Interpretation : Compare IC₅₀ values with known ligands (e.g., quinpirole for D3 selectivity) to infer receptor subtype specificity.
Q. How should conflicting toxicity data (e.g., dermal vs. oral LD₅₀) be addressed in risk assessments?
- Methodological Answer :
- In Silico Modeling : Use QSAR tools to predict toxicity endpoints (e.g., TOPKAT, OECD Toolbox).
- In Vitro Testing : Conduct skin corrosion assays (OECD TG 431) or MTT assays on human keratinocytes to validate dermal toxicity .
- Dose-Response Analysis : Reconcile interspecies variability by normalizing LD₅₀ values to body surface area (e.g., mg/m²) .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s acute inhalation toxicity?
- Methodological Answer :
- Exposure Protocol Review : Compare test conditions (e.g., aerosol vs. vapor exposure, duration). For example, a rat LC₅₀ of 7,060 mg/m³ over 4 hours suggests higher tolerance than shorter exposures .
- Particle Size Analysis : Use cascade impactors to verify respirable fraction (<5 µm) in inhalation studies.
- Control for Confounders : Ensure studies account for impurities (e.g., residual solvents) that may exacerbate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
